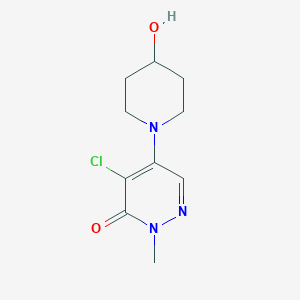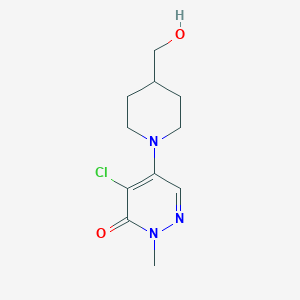![molecular formula C13H15FN2 B1463084 [1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177274-68-8](/img/structure/B1463084.png)
[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Vue d'ensemble
Description
[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine is a useful research compound. Its molecular formula is C13H15FN2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists
A study by Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, showing preference for ERK1/2 phosphorylation. These compounds exhibited high 5-HT1A receptor affinity, selectivity over other receptors, and promising antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Water-Soluble Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist that showed effectiveness in pre-clinical tests relevant to emesis and depression, highlighting the therapeutic potential of targeting this pathway for treating depression (Harrison et al., 2001).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds, such as 1,3-Dithiolane derivatives, has been reported by Zhai Zhi-we (2014). These compounds have potential applications in the development of new materials or as intermediates in pharmaceutical synthesis (Zhai Zhi-we, 2014).
Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases
A study by Mbugua et al. (2020) focused on the synthesis and characterization of palladium and platinum complexes with Schiff base ligands derived from pyrrol-2-ylmethanamine, exploring their anticancer activity. The research highlights the potential of these complexes in cancer therapy, particularly through their selective toxicity against cancerous cell lines (Mbugua et al., 2020).
Analyse Biochimique
Biochemical Properties
[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have significant biological effects. Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular functions. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce significant biological responses, including changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence cellular functions and overall metabolic homeostasis. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can have significant implications for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-9-6-11(8-15)10(2)16(9)13-5-3-4-12(14)7-13/h3-7H,8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJWJLCPJHJSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

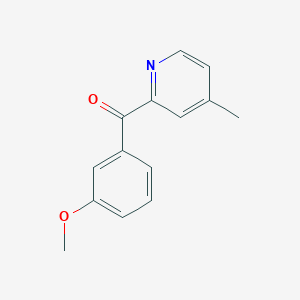
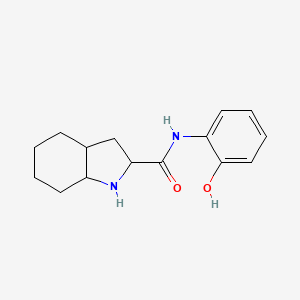
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)
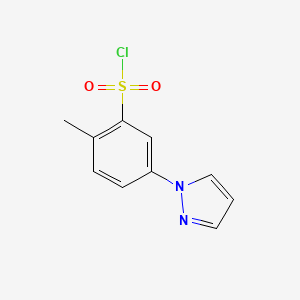
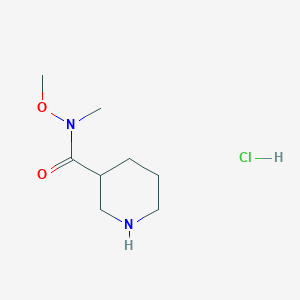
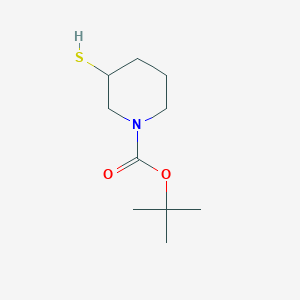

![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1463018.png)
![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)
